molecular formula C6H7NO4S B2731873 Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate CAS No. 877-63-4

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

Cat. No.: B2731873
CAS No.: 877-63-4
M. Wt: 189.19
InChI Key: QXWZBSLMPZRIDP-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a chemical building block of significant interest in medicinal chemistry for constructing novel bioactive molecules. It features the thiazolidine-2,4-dione core, a privileged scaffold renowned for its diverse biological profiles. This compound serves as a versatile synthetic intermediate for the development of new antibacterial agents, particularly against Gram-positive bacterial strains. Research has demonstrated that derivatives synthesized from this core structure can exhibit potent activity, with minimum inhibitory concentration (MIC) values as low as 3.91 mg/L, surpassing or matching the efficacy of standard antibiotics like oxacillin and cefuroxime in some cases . Beyond its antibacterial applications, this compound is a key precursor in the synthesis of novel antioxidant and anti-inflammatory agents. Derivatives have shown promising activity in various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxidation inhibition, and the suppression of pro-inflammatory cytokines such as IL-1β and MCP-1 . The structure is also explored in anticancer research for creating derivatives with antiproliferative activity against various human tumor cell lines . This product is intended for research and further chemical synthesis as a core scaffold or intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-11-4(8)2-3-5(9)7-6(10)12-3/h3H,2H2,1H3,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWZBSLMPZRIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:

  • Saponification : Reaction with NaOH/EtOH produces 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid.

  • Aminolysis : Substitution with amines (e.g., benzylamine) forms amide derivatives, such as N-benzyl-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide .

Reaction Conditions and Outcomes:

ReactantConditionsProductYield (%)Reference
NaOH (1M)Ethanol, reflux, 4hCarboxylic acid derivative85–92
BenzylamineDCM, RT, 12hN-Benzylacetamide 78

Cycloaddition and Ring-Opening Reactions

The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For instance:

  • Reaction with acrylonitrile forms a spiro-thiazolidinone-isoxazoline hybrid .

  • Ring-opening with hydrazine yields 5-hydrazinylidene-thiazolidinone intermediates .

Key Data:

DipolarophileCatalystProduct StructureApplicationReference
AcrylonitrileCuI, DIPEASpirocyclic adductAntimicrobial scaffolds
PhenylacetyleneRuCl₃Fused thiazole-triazole derivativeAnticancer agents

Ester Functionalization

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, isopropanol) under acid catalysis:

  • Ethyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is synthesized in 90% yield using H₂SO₄/EtOH .

  • Reaction with glycerol produces biodegradable polyesters for drug delivery systems.

Biochemical Interactions

The compound modulates enzymatic activity through covalent or non-covalent interactions:

  • PPAR-γ Agonism : Binds to peroxisome proliferator-activated receptors, enhancing insulin sensitivity (EC₅₀ = 1.2 μM) .

  • EGFR Inhibition : Competes with ATP in the kinase domain (IC₅₀ = 87–125 nM) .

  • Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 12.4 μM) .

Biochemical Data:

TargetAssay TypeIC₅₀/EC₅₀Reference
PPAR-γLuciferase reporter1.2 μM
EGFR kinaseMTT assay87 nM
DPPH radicalSpectrophotometric12.4 μM

Condensation Reactions

The active methylene group adjacent to the thiazolidinone ring participates in Knoevenagel condensations:

  • Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms 5-arylidene derivatives .

  • Products exhibit enhanced antibacterial activity (MIC = 3.91–15.6 μg/mL against S. aureus) .

Representative Example:

  • 5-(4-Fluorobenzylidene)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

    • Conditions: Piperidine, EtOH, reflux, 6h

    • Yield: 82%

    • Antibacterial MIC: 3.91 μg/mL (vs. S. aureus)

Coordination Chemistry

The sulfur and carbonyl groups act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Zn(II) in a 1:2 stoichiometry .

  • Cu(II) complex shows superoxide dismutase (SOD)-mimetic activity (IC₅₀ = 8.7 μM) .

Scientific Research Applications

Anticancer Activity

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate has been investigated for its anticancer properties, particularly in the synthesis of novel derivatives that exhibit significant antiproliferative activity against various cancer cell lines.

  • Synthesis and Testing : Recent studies have synthesized thiazolidinone derivatives from this compound and evaluated their activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer). For instance, compounds derived from this scaffold showed GI50 values ranging from 1.10 µM to 10.00 µM against these cell lines, indicating promising anticancer potential .
  • Case Study : In a study published in the Journal of Research in Pharmacy, a series of thiazolidinone derivatives were synthesized and screened for their anticancer activity. Among them, specific compounds demonstrated high inhibition rates against leukemia and CNS cancer cell lines, with notable IC50 values highlighting their efficacy as potential anticancer agents .

Antibacterial Activity

The compound also exhibits significant antibacterial properties. Various derivatives of thiazolidine-2,4-dione have been synthesized and tested for their antibacterial efficacy.

  • Mechanism of Action : The antibacterial activity of these compounds is believed to be linked to their ability to inhibit bacterial growth through different mechanisms. For example, some derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.49 mg/L against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis, suggesting a strong potential for development into new antibacterial agents .
  • Research Findings : A study reported the synthesis of new thiazolidine derivatives that were tested against various bacterial strains. The results indicated that many of these compounds exhibited potent antibacterial activity comparable to established antibiotics like oxacillin and cefuroxime .

Summary Table of Biological Activities

Activity TypeCompound DerivativesTarget Cell Lines/BacteriaIC50/MIC Values
AnticancerThiazolidinone derivativesMCF-7, HT-29, A-549GI50: 1.10 - 10.00 µM
AntibacterialThiazolidine derivativesMicrococcus luteus, Bacillus subtilisMIC: 0.49 mg/L

Mechanism of Action

Comparison with Similar Compounds

Computational and Analytical Validation

  • NMR and Elemental Analysis : Consistent correlation between calculated and observed $^{13}$C NMR shifts (e.g., 167.5–175.6 ppm for carbonyl groups) confirms structural integrity .
  • RM1 Semi-Empirical Methods: Used to validate conformations of compounds 28–65, ensuring stability of hydrazone and thiazolidinone moieties .

Biological Activity

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a thiazolidine ring with two keto groups at positions 2 and 4. The synthesis typically involves the reaction of thiazolidine-2,4-dione with methyl bromoacetate under basic conditions, yielding the desired ester with a molecular formula of C₆H₇NO₄S .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it inhibits bacterial growth by disrupting essential cellular processes, likely through the inhibition of bacterial enzymes .

Table 1: Antibacterial Activity Summary

Bacterial StrainActivity LevelMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate3.91 mg/L
Escherichia coliHigh3.91 mg/L
Bacillus subtilisLow>10 mg/L

Anticancer Activity

In addition to its antibacterial effects, this compound has been evaluated for its anticancer potential. Studies have shown that derivatives of thiazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives displayed significant inhibitory activity against leukemia cells (HL-60) and CNS cancer (SF-295) .

Case Study: Anticancer Efficacy

A notable study synthesized several thiazolidine derivatives, including this compound. These compounds were tested against human tumor cell lines (HeLa, HT29, A549). The results indicated that some derivatives had lower IC₅₀ values compared to standard chemotherapeutics like irinotecan, suggesting promising anticancer activity .

Table 2: IC₅₀ Values Against Cancer Cell Lines

Cell LineCompound IC₅₀ (µM)Reference Compound IC₅₀ (µM)
HeLa1530
HT292035
A5491825

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through intrinsic and extrinsic signaling pathways.
  • Cell Cycle Arrest : Some studies suggest it may cause cell cycle arrest in specific phases, leading to reduced proliferation .

Q & A

Q. How do steric and electronic effects of substituents impact metabolic stability in vivo?

  • Methodological Answer : Ethoxy groups (e.g., Compound 32) enhance metabolic stability by reducing CYP450 oxidation, while electron-deficient 2-bromo derivatives may form reactive intermediates. Assess stability via liver microsome assays (e.g., t1/2_{1/2} >60 minutes indicates suitability for in vivo studies) .

Notes

  • Crystallography : Use SHELXL for refinement, ensuring R-factor <0.05 and data-to-parameter ratio >10 .
  • Synthesis Optimization : Screen solvents (DMF, ethanol) and catalysts (TsOH, NaOAc) to maximize yields .
  • Bioactivity Testing : Include positive controls and statistical validation (e.g., ANOVA with p<0.05) .

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